molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Cat. No. B2974445
CAS RN: 865592-26-3
M. Wt: 390.48
InChI Key: DBSWGCCAFARGQN-UHFFFAOYSA-N
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Description

“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide” is a complex organic compound that contains several functional groups . It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of “N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide” would be influenced by its functional groups. For example, the amide group (-CONH2) is typically quite stable and unreactive under normal conditions, but can undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Urease Inhibition

This compound has been explored for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer . The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity, which is crucial in combating the rapid development of resistance by ureolytic bacteria .

Anti-inflammatory Activity

Pyridine carboxamide derivatives, including the compound , have been studied for their anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators, which can be beneficial in treating inflammation-related diseases .

Antibacterial Agents

The synthesis of pyridine carboxamide derivatives has been investigated for their use as antibacterial agents . These compounds, through their interaction with bacterial enzymes or cell walls, can potentially serve as a new class of antibiotics, especially in an era where antibiotic resistance is a growing concern .

Molecular Docking Studies

Molecular docking studies of pyridine carboxamide derivatives provide insights into the binding mode of these compounds with target enzymes like urease. This application is significant in the drug discovery process, as it helps in understanding the mode of interaction at the molecular level .

Kinetic Studies

Kinetic studies involving pyridine carboxamide derivatives are essential to determine the rate of enzyme inhibition and to understand the dynamics of the inhibitory process. Such studies are crucial for the development of effective enzyme inhibitors .

ADME Profile Analysis

The compound has been subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) profile analysis to assess its pharmacokinetics. This is vital for predicting the compound’s behavior in the human body, which influences its potential as a therapeutic agent .

Schiff’s Bases Applications

Pyridine carboxamide derivatives are also involved in the formation of Schiff’s bases, which have a wide range of applications such as catalysts, dyes, components in the polymer industry, and stabilizers .

Synthesis of Novel Structures

The compound is used in the synthesis of novel structures via condensation reactions. These novel structures can have significant activity and are valuable additions to the field of medicinal chemistry .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with "N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide" .

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWGCCAFARGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

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